Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Description
Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carboxylate group and a substituted pyrazine ring. The pyrrolidine scaffold is a five-membered nitrogen-containing heterocycle, commonly utilized in medicinal chemistry due to its conformational flexibility and ability to mimic peptide bonds. The 5-chloropyrazine-2-carbonyl group introduces electron-withdrawing effects, which may influence reactivity in cross-coupling reactions or binding interactions in biological systems.
Properties
IUPAC Name |
tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-6-5-11(10-21)9-20(4)14(22)12-7-19-13(17)8-18-12/h7-8,11H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCPQCLKLKYDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C(=O)C2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-chloropyrazine-2-carboxylic acid, tert-butyl 3-aminomethylpyrrolidine-1-carboxylate, and formaldehyde.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of imines or oximes.
Reduction: Reduction of the carbonyl group in the pyrazine moiety can yield alcohol derivatives.
Substitution: The chlorine atom on the pyrazine ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Imine or oxime derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to the presence of the pyrazine moiety.
Receptor Binding: Studied for its ability to bind to certain biological receptors, making it a candidate for drug development.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science:
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the tert-butyl ester group can enhance membrane permeability. The methylamino group can form hydrogen bonds with target molecules, facilitating binding and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related tert-butyl pyrrolidine/piperidine carboxylate derivatives:
Key Observations:
Heterocyclic Core: The target compound’s pyrazine ring (two adjacent nitrogen atoms) contrasts with pyridine-based analogs (one nitrogen), altering electronic properties. Pyrazine’s electron-deficient nature may enhance interactions with biological targets via hydrogen bonding or π-π stacking .
Substituent Effects: Chlorine (Cl) vs. Bromine (Br)/Iodine (I): Chlorine’s smaller size and lower polarizability compared to Br/I may reduce steric hindrance, favoring nucleophilic substitution or metal-catalyzed reactions. However, Br/I are more reactive in cross-coupling (e.g., Suzuki reactions) .
Synthetic Utility :
- Halogenated analogs (e.g., CAS 1186311-10-3) are tailored for functionalization via cross-coupling, while the target’s 5-chloropyrazine group could serve as a leaving group or direct electrophilic aromatic substitution .
- Piperazine derivatives () are synthesized via palladium-catalyzed borylation, suggesting the target compound might follow analogous routes with modified reagents .
The methylamino linker may mimic endogenous substrates, enhancing target engagement .
Biological Activity
Tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate is a synthetic organic compound with potential biological applications. Its unique structural characteristics, including a tert-butyl ester group and a chloropyrazine moiety, suggest various mechanisms of action that may influence biological systems. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse scholarly sources.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Structural Features:
- Tert-butyl group : Enhances lipophilicity.
- Chloropyrazine moiety : May contribute to interactions with biological targets.
- Pyrrolidine ring : Provides conformational flexibility.
Synthesis
The synthesis of this compound typically involves multiple steps, which may include:
- Formation of the chloropyrazine intermediate.
- Reaction with pyrrolidine derivatives under controlled conditions.
- Use of reagents such as tert-butyl chloroformate and organic solvents like dichloromethane.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The presence of the chloropyrazine moiety suggests potential interactions with targets implicated in cancer and microbial resistance.
Antimicrobial Activity
Research indicates that similar compounds with chloropyrazine structures exhibit antimicrobial properties. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Potential
Studies have shown that compounds containing pyrrolidine rings can exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism includes apoptosis induction through modulation of signaling pathways involved in cell proliferation and survival .
Research Findings
A selection of studies highlights the biological activity of related compounds:
Case Study 1: Antimicrobial Efficacy
In a study published by MDPI, researchers synthesized several chloropyrazine derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 5-position of the pyrazine ring significantly improved antibacterial potency.
Case Study 2: Anticancer Activity
A research article from De Gruyter explored the anticancer properties of pyrrolidine-based compounds. It reported that certain derivatives induced apoptosis in human breast cancer cells by activating caspase pathways, highlighting the therapeutic potential of similar structures .
Q & A
Q. Table 1: Structural Features and Functional Implications
| Feature | Reactivity Implications | Bioactivity Implications |
|---|---|---|
| Tert-butyl ester | Stabilizes against hydrolysis | Enhances pharmacokinetic properties |
| Chloropyrazine | Electrophilic substitution reactions | Potential enzyme inhibition |
| Pyrrolidine ring | Conformational adaptability | Improved receptor binding affinity |
Basic: What are the common synthetic routes for preparing this compound?
Answer:
The synthesis involves three key steps (see Table 2 ):
Intermediate formation : Reacting 5-chloropyrazine-2-carboxylic acid with methylamine to form the amide.
Mannich reaction : Introducing the pyrrolidine-methylamino group using formaldehyde and tert-butyl 3-aminomethylpyrrolidine-1-carboxylate.
Esterification : Protecting the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group .
Q. Table 2: Synthesis Steps and Conditions
| Step | Reagents/Conditions | Key Product |
|---|---|---|
| Amide formation | 5-chloropyrazine-2-carboxylic acid, DCC, DMAP | 5-chloropyrazine-2-carbonyl methylamide |
| Mannich reaction | Formaldehyde, pyrrolidine derivative, THF, RT | Methylamino-pyrrolidine intermediate |
| Boc protection | Boc anhydride, DMAP, DCM | Final Boc-protected compound |
Advanced: How can synthesis be optimized for industrial-scale production?
Answer:
Industrial optimization strategies include:
- Continuous flow reactors : Minimize side reactions and improve heat/mass transfer .
- Automated purification : Use simulated moving bed (SMB) chromatography for high-purity yields.
- Solvent selection : Replace tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) for greener processing .
Q. Key Metrics for Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction time | 24–48 hours | 4–8 hours (flow reactors) |
| Yield | 60–70% | >85% (optimized catalysts) |
| Purity | 95% (column chromatography) | 99% (SMB chromatography) |
Advanced: How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?
Answer:
Contradictions may arise from assay conditions or structural analogs. Methodological approaches include:
- Dose-response profiling : Compare IC50 values across multiple assays (e.g., kinase vs. protease inhibition) .
- Structural analogs : Test bromo/fluoro-pyrazine derivatives to isolate halogen-specific effects (see Table 3 ) .
- Molecular docking : Validate binding modes using X-ray crystallography or cryo-EM to confirm target engagement .
Q. Table 3: Halogen Substitution Impact on Bioactivity
| Halogen (X) | Electronic Effect | Reported Activity (IC50, nM) |
|---|---|---|
| Cl | Strongly withdrawing | 12.5 ± 1.2 (Kinase A) |
| Br | Moderately withdrawing | 45.3 ± 3.1 (Kinase A) |
| F | Weakly withdrawing | >100 (Kinase A) |
Advanced: How does the chlorine substituent influence enzyme inhibition compared to other halogens?
Answer:
The chlorine atom’s strong electron-withdrawing effect increases the pyrazine ring’s electrophilicity, enhancing covalent or non-covalent interactions with catalytic residues (e.g., cysteine or lysine in enzyme active sites). Compared to bromine or fluorine:
- Chlorine : Higher binding affinity due to optimal size and electronegativity (e.g., 12.5 nM vs. 45.3 nM for bromine in Kinase A) .
- Fluorine : Smaller size reduces steric hindrance but weakens electrophilic interactions, leading to lower potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
